molecular formula C11H13BrO3 B11739579 R-3-Benzyloxy-2-bromopropionic acid methyl ester

R-3-Benzyloxy-2-bromopropionic acid methyl ester

Cat. No.: B11739579
M. Wt: 273.12 g/mol
InChI Key: KBWIIBVKXVUCIV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-3-Benzyloxy-2-bromopropionic acid methyl ester ( 62061-67-0) is a chiral organic compound with the molecular formula C 11 H 13 BrO 3 and a molecular weight of 273.12 g/mol . It is supplied with a purity of not less than 98% . This compound is characterized by its specific stereochemistry (R-configuration) and functional groups, including a benzyloxy ether and a bromoester. These features make it a valuable, versatile building block in organic synthesis, particularly for constructing more complex chiral molecules . Its primary research application is as a key synthetic intermediate. The bromine and ester groups serve as excellent handles for further chemical transformations, such as nucleophilic substitutions or reductions, while the benzyl group can act as a protecting group for alcohols . Detailed information on its specific mechanism of action in research applications is proprietary or limited in the public domain. Researchers are encouraged to consult the scientific literature for specific use cases. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl (2R)-2-bromo-3-phenylmethoxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m1/s1

InChI Key

KBWIIBVKXVUCIV-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@@H](COCC1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

In Situ Reagent Generation

2-Benzyloxypyridine reacts with methyl triflate in toluene or trifluorotoluene, generating a reactive N-methylpyridinium species that transfers the benzyl group to alcohols. Applied to methyl 2-bromo-3-hydroxypropanoate, this method achieves regioselective O-benzylation without acid-sensitive group degradation.

Reaction Conditions

  • Reagents: 2-Benzyloxypyridine (1.2 equiv), methyl triflate (1.5 equiv)

  • Base: MgO (2.0 equiv) scavenges triflic acid byproducts

  • Solvent: Trifluorotoluene enhances reactivity for sterically hindered substrates

  • Yield: 72–89% for analogous benzyl ethers

Advantages Over Classical Methods

This protocol avoids harsh conditions required for traditional benzyl trichloroacetimidate activation, making it suitable for base-sensitive intermediates. The in situ reagent generation simplifies storage and handling.

Hell–Volhard–Zelinsky (HVZ) Reaction Adaptation

α-Bromination of Propionic Acid Derivatives

The HVZ reaction brominates carboxylic acids at the α-position using PBr₃ and Br₂. For R-3-benzyloxy-2-bromopropionic acid methyl ester, the sequence involves:

  • Benzylation of 3-hydroxypropionic acid

  • HVZ bromination at C2

  • Esterification with methanol

Key Steps

  • Benzylation : Benzyl chloride, K₂CO₃, DMF, 80°C (86% yield in analogous esters)

  • Bromination : PBr₃ (1.1 equiv), Br₂ (1.0 equiv), reflux 4 hr

  • Esterification : SOCl₂/MeOH, 90% yield

Stereochemical Challenges

Racemization occurs during the HVZ step due to enol intermediate formation. Chiral auxiliaries or enzymatic resolution may be required to achieve enantiopure products.

Mitsunobu-Based Asymmetric Synthesis

Enantioselective Etherification

Mitsunobu conditions (DIAD, Ph₃P) invert the configuration of 3-benzyloxy-2-hydroxypropionic acid using a chiral alcohol (e.g., (R)-BINOL), followed by bromination and esterification:

Typical Procedure

  • Mitsunobu reaction: 3-benzyloxy-2-hydroxypropionic acid + (R)-BINOL → 92% ee

  • Appel bromination: CBr₄, PPh₃, CH₂Cl₂, 0°C (78% yield)

  • Esterification: AcCl, MeOH, 95% yield

Cost-Benefit Analysis

While providing excellent enantioselectivity (>90% ee), this method requires expensive reagents (DIAD, chiral catalysts), limiting industrial scalability.

Comparative Analysis of Preparation Methods

MethodKey StepYield (%)ee (%)Cost EstimateScalability
SN2 SubstitutionLiBr displacement4592.3LowHigh
Benzyl TransferPyridinium benzylation72–89N/AModerateMedium
HVZ ReactionPBr₃/Br₂ bromination60–75RacemicLowHigh
MitsunobuAsymmetric etherification7090–95HighLow

Chemical Reactions Analysis

Types of Reactions

R-3-Benzyloxy-2-bromopropionic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted propionic acid derivatives.

    Reduction: Formation of 3-benzyloxy-2-bromopropanol.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

Scientific Research Applications

R-3-Benzyloxy-2-bromopropionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of R-3-Benzyloxy-2-bromopropionic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and benzyloxy groups participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogues in the Evidence

The evidence predominantly describes long-chain fatty acid methyl esters (e.g., palmitic, stearic, oleic acid methyl esters) and diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester). These differ fundamentally from R-3-Benzyloxy-2-bromopropionic acid methyl ester in terms of:

  • Backbone complexity : Fatty acid esters are linear aliphatic chains, while the target compound has a branched, brominated, and benzyl-protected structure.
  • Functional groups : The evidence focuses on esters lacking halogens (Br) or aromatic protecting groups (benzyloxy).

Analytical Techniques

The provided studies employ GC-MS (Gas Chromatography-Mass Spectrometry) for methyl ester analysis . For example:


  • Heptadecanoic acid methyl ester (IS) and oleic acid methyl ester were analyzed via GC-MS to quantify fatty acid profiles in liver and plasma samples .
  • Sandaracopimaric acid methyl ester and torulosic acid methyl ester were identified in Austrocedrus chilensis resin using retention time and mass fragmentation patterns .

These methods could theoretically apply to this compound, but its bromine and benzyl groups would alter retention times and fragmentation pathways compared to non-halogenated esters.

Physicochemical Properties

Table 3 in lists general properties of methyl esters, including boiling points, solubility, and stability . However, these data pertain to simple fatty acid esters (e.g., palmitic or stearic acid methyl esters). The bromine and benzyloxy groups in the target compound would significantly increase its molecular weight (MW ≈ 307 g/mol) and lipophilicity compared to, for example, hexadecanoic acid methyl ester (MW 270 g/mol) .

Biological Activity

R-3-Benzyloxy-2-bromopropionic acid methyl ester is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H11_{11}BrO2_2
  • Molecular Weight : 243.1 g/mol
  • IUPAC Name : Methyl 3-(benzyloxy)-2-bromopropanoate

The compound features a bromine atom at the second carbon of the propionic acid backbone and a benzyloxy group at the third carbon, which may influence its biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including the reaction of 2-bromopropionic acid with benzyl alcohol in the presence of a suitable catalyst. The following steps outline a general synthetic route:

  • Formation of the Grignard Reagent : React aryl bromides with magnesium to form a Grignard reagent.
  • Reaction with Bromopropionic Acid : The Grignard reagent is then reacted with 2-bromopropionic acid to yield the desired ester.
  • Methyl Ester Formation : The resulting acid can be converted to its methyl ester via methylation.

Antiviral and Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral and antiparasitic properties. The introduction of lipophilic groups, such as the benzyloxy moiety, enhances the compound's ability to penetrate cellular membranes, thereby increasing its bioactivity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralModerate inhibition
AntiparasiticSignificant activity
CytotoxicityLow toxicity

Case Studies

  • Antiviral Studies : In a study focusing on the structure-activity relationship (SAR) of similar compounds, it was found that modifications at the benzyloxy position significantly influenced antiviral efficacy against several viral strains. The methylation at specific positions was shown to enhance binding affinity and reduce EC50 values, indicating improved potency against viral infections .
  • Antiparasitic Activity : A comparative analysis of various derivatives revealed that this compound exhibited notable activity against Trypanosoma brucei, with IC50 values indicating effective inhibition of parasite growth . The study emphasized the importance of lipophilicity in enhancing the compound's bioavailability.

Research Findings

Research has demonstrated that this compound interacts with biological targets through multiple mechanisms:

  • Mechanism of Action : The compound appears to disrupt cellular processes in target organisms by interfering with lipid metabolism and protein synthesis pathways.
  • Toxicity Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for R-3-benzyloxy-2-bromopropionic acid methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromination of a precursor like 3-benzyloxy-2-hydroxypropionic acid methyl ester using HBr or PBr₃ under anhydrous conditions is common . Temperature control (0–25°C) and solvent choice (e.g., dichloromethane or THF) are critical to minimize side reactions like ester hydrolysis. Catalytic hydrogenation (e.g., Pd/C under H₂) may also be employed for intermediates, as seen in similar benzyloxy-protected esters . Yield optimization typically requires monitoring by TLC or GC-MS to track intermediate formation .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. Comparative analysis with known racemic mixtures or enantiopure standards is recommended. Nuclear Overhauser Effect (NOE) NMR experiments can further validate spatial arrangements of the benzyloxy and bromine groups . For advanced validation, X-ray crystallography may be used if single crystals are obtainable .

Q. What analytical techniques are suitable for quantifying this compound in complex reaction mixtures?

  • Methodological Answer : GC-MS with non-polar columns (e.g., DB-5) effectively separates ester derivatives, while LC-MS (ESI+) is preferred for polar intermediates. Internal standards like heptadecanoic acid methyl ester improve quantification accuracy . Retention indices and fragmentation patterns should be cross-referenced with libraries (e.g., NIST or Wiley) to avoid misidentification .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Reactivity depends on steric hindrance from the benzyloxy group and the electronic effects of the ester. For example, Pd(PPh₃)₄ in DMF at 80°C facilitates aryl coupling, but competing ester hydrolysis may occur at higher temperatures. Kinetic studies using in situ IR or NMR can monitor substituent effects .

Q. What strategies mitigate racemization during synthetic modifications of this chiral ester?

  • Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) reduce racemization risk. Chiral auxiliaries or enzyme-mediated resolutions (e.g., lipases) can enhance stereochemical fidelity. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer in biphasic systems .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Reproduce assays with rigorously purified batches (HPLC >99%) and enantiopure samples. Comparative studies using structurally related esters (e.g., 3-benzyloxy-2-chloro analogs) can isolate the bromine’s role in bioactivity . Statistical meta-analysis of published IC₅₀ values may identify trends obscured by experimental variability .

Critical Research Considerations

  • Contradictions in Stability Data : Some studies report ester degradation under acidic conditions, while others note stability. This may relate to trace moisture or solvent polarity. Always pre-dry solvents (molecular sieves) and monitor pH .
  • Stereochemical Artifacts : Racemization during GC-MS analysis can occur due to high injector temperatures. Use cold on-column injection or derivatize with chiral reagents .

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